molecular formula C14H22N2OS B5171734 (4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE

(4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE

Cat. No.: B5171734
M. Wt: 266.40 g/mol
InChI Key: IIOFGCNVJIOIRD-UHFFFAOYSA-N
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Description

(4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an ethyl group and a thienyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE typically involves the reaction of 4-ethylpiperazine with 5-isopropyl-3-thiophenecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thienyl ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE: Similar structure but with a methyl group instead of an isopropyl group.

    (4-ETHYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(4-ETHYLPIPERAZINO)(5-ISOPROPYL-3-THIENYL)METHANONE is unique due to the specific substitution pattern on the thienyl ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-4-15-5-7-16(8-6-15)14(17)12-9-13(11(2)3)18-10-12/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOFGCNVJIOIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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